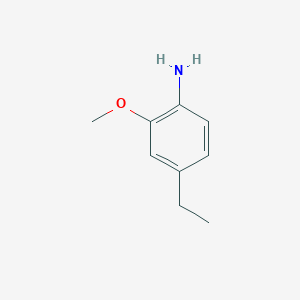

4-Ethyl-2-methoxyaniline

Description

4-Ethyl-2-methoxyaniline (C₉H₁₃NO, molecular weight 151.21 g/mol) is a substituted aniline derivative featuring an ethyl group at the para position and a methoxy group at the ortho position relative to the amine functional group. Its structure is characterized by distinct electronic and steric effects imparted by these substituents, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-ethyl-2-methoxyaniline |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 |

InChI Key |

QOJCZWOJDIZTIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxyaniline can be synthesized through several methods, including:

Nitration and Reduction: One common method involves the nitration of 4-ethyl-2-methoxybenzene to form 4-ethyl-2-methoxynitrobenzene, followed by reduction to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using metal catalysts such as palladium or ruthenium complexes . These methods are preferred for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Quinones and nitroso compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-Ethyl-2-methoxyaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- The ethyl group in this compound increases lipophilicity, enhancing solubility in organic solvents compared to unsubstituted anilines .

- Methoxy groups at ortho positions (as in 2-methoxyaniline) introduce steric hindrance, slowing reactions like diazotization, whereas para-substituted analogs (e.g., 4-methoxyaniline) exhibit faster kinetics .

- Chloro and acetyl groups in the compound deactivate the aromatic ring, contrasting sharply with the electron-rich nature of this compound .

Insights :

Reactivity in Cross-Coupling Reactions

- This compound undergoes palladium-catalyzed direct arylation to form carbazoles, a reaction less feasible with electron-deficient analogs like the chloro-acetyl derivative .

- Steric effects : Ortho-methoxy substitution in 2-methoxyaniline impedes coupling reactions compared to the para-substituted this compound .

Pharmaceutical Relevance

- This compound is critical for synthesizing murrayafoline A , an antitumor carbazole alkaloid .

- In contrast, 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone () may serve as an intermediate for antibiotics or kinase inhibitors due to its electrophilic chloro group .

Stability and Spectroscopic Differentiation

- Stability : The electron-donating ethyl and methoxy groups in this compound enhance stability against oxidation compared to electron-poor analogs .

- ¹H NMR Differentiation : The aromatic proton at δ 6.64 in this compound contrasts with δ 7.2–7.5 in 4-methoxyaniline (para-substitution) and δ 6.8–7.0 in 2-methoxyaniline (ortho-substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.